N-Dodecylmonoaza-15-crown-5-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecylmonoaza-15-crown-5-N-oxide (DDMACNO) is a macrocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of crown ethers, which are a group of cyclic compounds that contain several oxygen or nitrogen atoms arranged in a ring structure. DDMACNO is a unique crown ether that contains both oxygen and nitrogen atoms in its ring structure, making it an attractive candidate for many scientific studies.
Wirkmechanismus
The mechanism of action of N-Dodecylmonoaza-15-crown-5-N-oxide is based on its ability to form stable complexes with metal ions. This compound can form complexes with a wide range of metal ions, including copper, nickel, and zinc. These complexes can be used for various purposes, including metal ion sensing and separation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound can be used as a chiral selector in capillary electrophoresis, where it can separate enantiomers of various compounds. This compound has also been shown to have antimicrobial properties, making it an attractive candidate for various medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Dodecylmonoaza-15-crown-5-N-oxide is its ability to form stable complexes with metal ions. This property makes it an attractive candidate for various metal ion sensing and separation applications. However, this compound has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are many potential future directions for the study of N-Dodecylmonoaza-15-crown-5-N-oxide. One possible direction is the development of new methods for the synthesis of this compound and its derivatives. Another potential direction is the study of the properties of this compound complexes with various metal ions, including their stability and selectivity. Additionally, the potential medical applications of this compound, including its antimicrobial properties, should be further explored.
Synthesemethoden
N-Dodecylmonoaza-15-crown-5-N-oxide can be synthesized using various methods, including the reaction of 1,2-diaminoethane with 1-bromododecane in the presence of sodium hydroxide and hydrogen peroxide. This method yields this compound as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
N-Dodecylmonoaza-15-crown-5-N-oxide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a ligand for metal ions. This compound can form stable complexes with metal ions, making it an attractive candidate for various metal ion sensing applications.
Eigenschaften
CAS-Nummer |
129117-50-6 |
---|---|
Molekularformel |
C22H45NO5 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
13-dodecyl-13-oxido-1,4,7,10-tetraoxa-13-azoniacyclopentadecane |
InChI |
InChI=1S/C22H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-23(24)13-15-25-17-19-27-21-22-28-20-18-26-16-14-23/h2-22H2,1H3 |
InChI-Schlüssel |
BNHTVBBNSUAPFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
Andere CAS-Nummern |
129117-50-6 |
Synonyme |
N-dodecylmonoaza-15-crown-5-N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.